Aceclofenac-d2 Aceclofenac-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207025
InChI:
SMILES:
Molecular Formula: C₁₆H₁₁D₂Cl₂NO₄
Molecular Weight: 356.2

Aceclofenac-d2

CAS No.:

Cat. No.: VC0207025

Molecular Formula: C₁₆H₁₁D₂Cl₂NO₄

Molecular Weight: 356.2

* For research use only. Not for human or veterinary use.

Aceclofenac-d2 -

Specification

Molecular Formula C₁₆H₁₁D₂Cl₂NO₄
Molecular Weight 356.2

Introduction

Chemical Structure and Properties

Physicochemical Properties

The physical and chemical properties of Aceclofenac-d2 are expected to be very similar to those of the parent compound aceclofenac, with minor variations due to the isotope effect. The molecular weight of Aceclofenac-d2 is 356.2 g/mol , slightly higher than the parent compound (354.18 g/mol) due to the replacement of two hydrogen atoms with the heavier deuterium isotopes.

Based on the properties of the parent compound, the following table represents the expected physicochemical properties of Aceclofenac-d2:

PropertyAceclofenac-d2 ValueReference/Inference
Molecular FormulaC16H13Cl2NO4PubChem database
Molecular Weight356.2 g/molPubChem database
Physical AppearanceLikely white or off-white crystalline powderBased on parent compound
Expected Melting PointSimilar to 149-153°CBased on parent compound
Water SolubilityExpected to be similar to 32mg/L at 32°CBased on parent compound
Solubility in Organic SolventsLikely soluble in DMSOBased on parent compound
Estimated pKaApproximately 2.60±0.10Based on parent compound
Recommended StorageLikely 2-8°CBased on parent compound

The deuteration of aceclofenac potentially results in subtle changes to certain physicochemical properties due to the kinetic isotope effect. Bonds involving deuterium are stronger and exhibit lower vibrational frequencies than corresponding bonds with hydrogen, which can affect reaction rates, particularly those involved in metabolic processes.

Synthesis Methods for Aceclofenac-d2

H-D Exchange Reactions

The synthesis of deuterated aromatic compounds like Aceclofenac-d2 typically involves hydrogen-deuterium (H-D) exchange reactions. According to the available research, deuterated aromatic compounds are generally synthesized through H-D exchange reactions between the original aromatic compounds and heavy water (D2O) under high temperature and high pressure conditions .

Conventional batch synthesis methods for deuterated compounds face several limitations including restrictions in production scale due to reaction vessel size, long processing times caused by lower heating and cooling efficiency, and complexities in filtration and extraction processes . These challenges have driven the development of more efficient synthesis approaches for deuterated compounds that might be applicable to Aceclofenac-d2 production.

Flow Synthesis Methods

Recent advancements in deuteration technology have led to the development of flow synthesis methods that offer significant advantages for producing deuterated aromatic compounds such as Aceclofenac-d2. The flow synthesis method utilizes a flow-type microwave reactor with a glass reaction tube, where the raw material dissolved in an organic solvent is combined with D2O and passed through a reaction system containing a platinum on alumina catalyst .

This process operates under pressure (approximately 2 MPa) with microwave irradiation heating to facilitate the H-D exchange reaction . After the reaction, the organic layer containing the deuterated compound is separated from the aqueous phase using a liquid-liquid separator.

The flow synthesis approach offers several advantages over conventional batch methods:

  • Higher reaction efficiency and throughput

  • Improved flexibility in setting reaction conditions with high temperature and pressure

  • Superior thermal efficiency

  • Better adaptability for automation

  • Enhanced safety design

  • Possibility for continuous multi-stage synthesis to achieve higher deuteration ratios

Research has demonstrated that this method can be successfully applied to various aromatic compounds including aniline, toluene, and 2-hydroxycarbazole , suggesting its potential applicability to the synthesis of more complex molecules like Aceclofenac-d2.

Pharmacological Properties

Therapeutic Applications

Based on the established therapeutic profile of aceclofenac, Aceclofenac-d2 would potentially be applicable for similar conditions, particularly:

  • Osteoarthritis

  • Rheumatoid arthritis

  • Other painful inflammatory conditions

The parent compound aceclofenac is used as an anti-inflammatory drug with antipyretic and analgesic effects . The potential advantage of the deuterated version could lie in improved pharmacokinetic properties due to the deuterium kinetic isotope effect, which might slow down the metabolic breakdown of specific bonds within the molecule.

These modifications could potentially lead to:

  • Extended half-life and duration of action

  • Reduced formation of reactive or toxic metabolites

  • More consistent plasma drug concentrations

  • Potentially reduced dosing frequency or improved safety profile

Comparison with Parent Compound Aceclofenac

A direct comparison between Aceclofenac-d2 and its parent compound aceclofenac illustrates both similarities and potential differences introduced by deuteration:

ParameterAceclofenacAceclofenac-d2Potential Impact of Deuteration
Molecular FormulaC16H15Cl2NO4C16H13Cl2NO4Structural modification with deuterium
Molecular Weight354.18 g/mol356.2 g/molSlight increase due to deuterium atoms
Primary MechanismCOX inhibition with COX-2 selectivityExpected to be identicalUnchanged pharmacodynamics
PharmacokineticsRapid absorption with peak plasma concentrations at 1.25-3.0 hours post-dose Potentially modifiedPossible extended half-life or altered metabolic profile
Metabolic StabilityStandard metabolismPotentially enhancedPossible slower metabolism at deuterated positions
Therapeutic ApplicationsPain, inflammation, osteoarthritis, rheumatoid arthritisExpected to be identicalSame indications with potential pharmacokinetic advantages

The strategic deuteration employed in Aceclofenac-d2 follows a growing pharmaceutical development approach where selective replacement of hydrogen atoms with deuterium is used to potentially improve drug properties while maintaining essential pharmacological activity.

Future Research Directions

The development and characterization of Aceclofenac-d2 present several important avenues for future research:

  • Comprehensive structural elucidation to confirm the exact positions of deuterium incorporation within the molecule

  • Optimization of synthesis methods specific to Aceclofenac-d2, potentially leveraging advanced flow synthesis technologies

  • Comparative metabolism studies between Aceclofenac-d2 and conventional aceclofenac to quantify differences in metabolic pathways and rates

  • Pharmacokinetic investigations to determine if deuteration results in measurable changes to absorption, distribution, metabolism, or excretion

  • Toxicological evaluations to assess whether deuteration reduces the formation of potentially harmful metabolites

  • Clinical studies to evaluate whether theoretical advantages translate to meaningful clinical benefits in terms of efficacy, safety, or dosing convenience

  • Development of specific analytical methods optimized for the detection and quantification of Aceclofenac-d2 in biological matrices

These research directions would provide valuable insights into whether the deuteration strategy employed in Aceclofenac-d2 offers meaningful advantages over the conventional non-deuterated aceclofenac in clinical applications.

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